![molecular formula C8H4N2O B064743 Furo[3,2-c]pyridine-4-carbonitrile CAS No. 190957-76-7](/img/structure/B64743.png)

Furo[3,2-c]pyridine-4-carbonitrile

Descripción general

Descripción

Synthesis Analysis

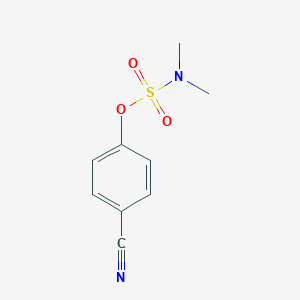

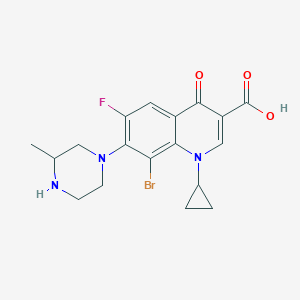

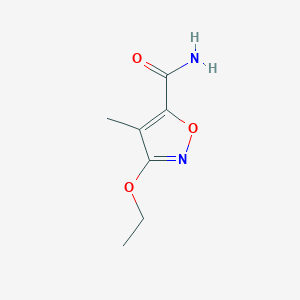

The synthesis of Furo[3,2-c]pyridine derivatives involves several methodologies that highlight the versatility of these compounds. A notable approach includes the transformation of furo[3,4-b]pyran into difuro[3,4-b:3',4'-e]pyridine through a one-step synthesis involving the reaction of 2,4(3H,5H)-furandione (β-tetronic acid) with arylmethylenemalononitriles in a basic medium (Martín et al., 1991). Another synthesis route involves direct N-amination of furo[3,2-c]pyridines leading to 5-Aminofuro[3,2-c]pyridinium tosylates , and further chemical transformations yield the furo[3,2-c]pyridine-4-carbonitriles (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure and physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives have been extensively studied using various spectroscopic and theoretical methods. A comprehensive study incorporating FT-IR , NMR , and DFT/TD-DFT analyses elucidates the structure, vibrational spectral analysis, electronic absorption properties, and NLO properties of these compounds, demonstrating their stability and electronic characteristics (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Furo[3,2-c]pyridine compounds undergo various chemical reactions that modify their structural and functional properties. The synthesis process often involves cyclization reactions, functional group transformations, and the formation of novel polyheterocyclic compounds. For instance, the reaction of furo[3,2-c]pyridine N-oxides with benzoyl chloride and cyanide anion (Reissert-Henze reaction) produces the corresponding furo[3,2-c]pyridine-4-carbonitriles, demonstrating the reactivity of the cyano group in further transformations (Shiotani & Taniguchi, 1997).

Physical Properties Analysis

The physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives are closely tied to their molecular structure. Studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Halim & Ibrahim, 2021).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations :

- Bencková and Krutošíková (1999) described the synthesis of furo[3,2-c]pyridine-4-carbonitriles through Reissert-Henze reaction and further transformations to amide and carboxylic acid (Bencková & Krutošíková, 1999).

- Shiotani and Taniguchi (1997) reported on the cyanation of furo[3,2-c]pyridine N-oxides, converting the cyano group to various derivatives (Shiotani & Taniguchi, 1997).

Pharmaceutical and Medicinal Chemistry :

- Li et al. (1974) explored furo[3,2-c]pyridine compounds in disease treatment, including cancers and conditions mediated by protein kinase activity (Li et al., 1974).

- Dandamudi Sri Laxmi et al. (2020) synthesized 2-substituted furo[3,2-b]pyridines and evaluated their cytotoxic properties against cancer cell lines (Dandamudi Sri Laxmi et al., 2020).

- Němec et al. (2021) reported on inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core, highlighting its potential in kinase inhibition (Němec et al., 2021).

Material Science and Spectroscopy :

- Halim and Ibrahim (2021) conducted a detailed study on the structural, thermochemical, and spectroscopic properties of a novel furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine derivative (Halim & Ibrahim, 2021).

Organic Synthesis and Chemical Properties :

- Mcfarland et al. (1975) investigated the electrophilic substitution of furo[3,2-c]pyridine, which forms the basis for further chemical modifications (McFarland et al., 1975).

Propiedades

IUPAC Name |

furo[3,2-c]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJNYXFQOHPJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445280 | |

| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-4-carbonitrile | |

CAS RN |

190957-76-7 | |

| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)